Ccris 1810

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Ccris 1810, formally designated as PD-109394 or FP-2, is a synthetic aminopyrazole derivative with the IUPAC name 2-(diethylamino)-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-acetamide. Originally developed as a proposed neuroleptic agent, its development was halted after it was found to induce mammary adenocarcinomas in male rats within 13 weeks of treatment.

Molecular Formula C18H23FN4O2
Molecular Weight 346.4 g/mol
CAS No. 85747-92-8
Cat. No. B12806616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCcris 1810
CAS85747-92-8
Molecular FormulaC18H23FN4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C(=NN1C)C)C(=O)C2=CC=CC=C2F
InChIInChI=1S/C18H23FN4O2/c1-5-23(6-2)11-15(24)20-18-16(12(3)21-22(18)4)17(25)13-9-7-8-10-14(13)19/h7-10H,5-6,11H2,1-4H3,(H,20,24)
InChIKeyLJVLWBNWPQLYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ccris 1810 (CAS 85747-92-8) Compound Profile and Procurement Context


Ccris 1810, formally designated as PD-109394 or FP-2, is a synthetic aminopyrazole derivative with the IUPAC name 2-(diethylamino)-N-(4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)-acetamide [1]. Originally developed as a proposed neuroleptic agent, its development was halted after it was found to induce mammary adenocarcinomas in male rats within 13 weeks of treatment [2]. This compound is now primarily utilized as a reference standard in genetic toxicology and carcinogenicity research, where its well-characterized, moderate mutagenic profile provides a critical benchmark for evaluating structurally related aminopyrazoles [3].

Why Generic Aminopyrazoles Cannot Substitute for Ccris 1810 in Critical Research Assays


Substituting PD-109394 with other in-class aminopyrazoles, such as the highly mutagenic parent amine PD-71627, introduces unacceptable variability in experimental systems designed around moderate genotoxic responses. The established research on this chemical series demonstrates an extremely steep structure-activity relationship (SAR), where minor side-chain modifications lead to a 50-fold difference in mutagenic potency in the Ames test [1]. Using a high-potency analog will saturate model systems, while using a non-mutagenic analog is ineffective, rendering the entire experiment uninterpretable. Therefore, procurement of the specific compound with its well-documented, intermediate-level activity is essential for serving as a calibrated positive control or for mechanistic studies where a balanced genotoxic insult is required [2].

Quantitative Differentiation of Ccris 1810 (PD-109394) from its Closest Structural Analogs


Ccris 1810 Exhibits Significantly Lower Mutagenic Potency Compared to the Lead Aminopyrazole PD-71627 in the Ames Test

In a head-to-head comparison using the Salmonella typhimurium TA100 strain with Aroclor 1254-induced rat liver S9 activation, the mutagenic activity of Ccris 1810 (PD-109394) was quantified at 230 revertants per nanomole (rev/nmol). This is approximately 51-fold lower than the activity of its close structural analog, the amino-pyrazole PD-71627, which induced 11,800 rev/nmol under identical assay conditions [1]. This precise numerical differential establishes PD-109394 as a moderately potent mutagen, in stark contrast to the highly potent core structure from which its side chain is derived.

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Ccris 1810's Mutagenic Profile is Distinct from and Intermediate to the Closely Related Amide Analog PD-108298

Within the same experimental series, Ccris 1810 (PD-109394, 230 rev/nmol) demonstrated a mutagenic potency that was approximately 2.9-fold lower than an analog with a different amide side chain, PD-108298, which registered 670 rev/nmol in the TA100 strain [1]. This demonstrates that the diethylamino side chain on PD-109394 significantly attenuates genotoxicity relative to the 3-(2-methyl-1-piperidinyl)propyl side chain found on PD-108298. This creates a distinct tier of activity, positioning Ccris 1810 as the least mutagenic of the three characterized amide derivatives in this carcinogenic series.

Genetic Toxicology Mutagenicity Structure-Activity Relationship

Ccris 1810 (FP-2) Shows a Lower In Vivo Tumorigenic Incidence Than the Lead Compound FP-1

In a 13-week in vivo rat study comparing the tumorigenic potential of structural analogs at an equal dose of 50 mg/kg/day, Ccris 1810 (FP-2) induced additional mammary gland neoplasms that were only found upon necropsy or histopathologic examination. In contrast, the parent compound FP-1 produced clinically detectable, gross subcutaneous mammary nodules in the same timeframe [1]. While the study does not provide a complete incidence table, the text explicitly states that grossly observable tumors were exclusive to the FP-1 group, indicating a qualitatively lower and less aggressive tumorigenic response for Ccris 1810 (FP-2) under identical treatment conditions.

Chemical Carcinogenesis In Vivo Toxicology Mammary Gland Neoplasia

The CCRIS 1810 Skeletal Core is the Primary Driver of Carcinogenicity, Differentiating its Mechanism from Side-Chain-Dependent Analogs

The foundational SAR study concluded that the neoplastic effect of this series of compounds is driven by the benzoylpyrazolylacetamide 'nucleus' and is not influenced by the structure of the side chains [1]. This finding positions Ccris 1810 as a key representative for studying the core pharmacophore's mechanism, since its activity is directly attributable to the same central ring system as FP-1, but without the confounding influence of a complex side chain. This makes it a superior tool compound for investigating the DNA-damaging properties of the core structure, separating core effects from side-chain-derived confounding factors.

Chemical Carcinogenesis Mechanism of Action SAR

Validated Application Scenarios for Procuring Ccris 1810 (PD-109394)


Calibrated Positive Control in Ames Mutagenicity Assays

As established by the direct comparative data, Ccris 1810 provides a reproducible, moderate mutagenic response of 230 rev/nmol in the TA100 strain [1]. This makes it an ideal positive control for Ames test protocols, particularly in laboratories that need to validate assay sensitivity with a compound that is unequivocally mutagenic but does not carry the extreme potency risk of PD-71627 (11,800 rev/nmol), which can cause cross-contamination and require excessive decontamination procedures.

Mechanistic Carcinogenicity Studies Focusing on Core Pharmacophore Activity

The evidence confirms that the neoplastic effect of this chemical class is driven by the core 'nucleus' structure, independent of side chains [2]. Ccris 1810 is the preferred compound for isolating and studying this core mechanism, as its simple diethylamino side chain minimizes additional pharmacological activities that could confound genomic or proteomic analyses of the carcinogenic process.

Structure-Activity Relationship (SAR) Reference Standard for Aminopyrazole Derivatives

With quantitative data points for three close structural analogs (PD-71627, PD-108298, and PD-109394) in a single published study [1], Ccris 1810 serves as a well-characterized reference standard on the SAR curve. Its specific activity can be used to benchmark new aminopyrazole entities, helping researchers predict genotoxic liability based on side-chain modifications.

In Vivo Model Development Requiring Controlled Tumorigenic Insult

The qualitative in vivo evidence showing that Ccris 1810 (FP-2) induces occult rather than grossly detectable tumors [2] supports its use in long-term dietary or gavage models where a less aggressive tumorigenic stimulus is needed to study co-carcinogenesis or tumor promotion without causing premature study termination due to excessive tumor burden.

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